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Compound Name:
2-Chloro-N6-(2-

hydroxyethyl)adenosine

Cat. No.: B13909241 Get Quote

An in-depth analysis of the mechanism of action of 2-Chloro-N6-(2-hydroxyethyl)adenosine
reveals a likely conflation of two distinct adenosine receptor modulating compounds: the potent

and highly selective A1 adenosine receptor agonist, 2-Chloro-N6-cyclopentyladenosine

(CCPA), and the anti-inflammatory and cytoprotective agent, N6-(2-hydroxyethyl)adenosine

(HEA). This guide will provide a comprehensive overview of the core mechanisms of action for

both molecules, reflecting the available scientific literature.

Part 1: 2-Chloro-N6-cyclopentyladenosine (CCPA)
2-Chloro-N6-cyclopentyladenosine (CCPA) is a synthetically modified adenosine analog

designed for high affinity and selectivity for the A1 adenosine receptor. Its primary mechanism

of action is agonism at this receptor subtype, leading to the inhibition of adenylyl cyclase and a

subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Quantitative Pharmacological Data
The following table summarizes the key quantitative data for CCPA's interaction with adenosine

receptors.
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Parameter Value Species/Tissue
Receptor
Subtype

Reference

Ki 0.4 nM
Rat Brain

Membranes
A1 [1][2]

Ki 3900 nM
Rat Striatal

Membranes
A2 [1][2]

IC50 33 nM
Rat Fat Cell

Membrane
A1 [1][2]

EC50 3500 nM
Human Platelet

Membranes
A2 [1][2]

A1 Selectivity
~10,000-fold

(Binding)
Rat A1 vs A2 [1][2]

A1 Selectivity
>100-fold

(Functional)
Rat/Human A1 vs A2 [1][2]

Experimental Protocols
Radioligand Binding Assays:

Objective: To determine the binding affinity (Ki) of CCPA for A1 and A2 adenosine receptors.

A1 Receptor Assay:

Membranes from rat brain were prepared.

The A1 receptor-selective agonist [3H]PIA was used as the radioligand.

Membranes were incubated with [3H]PIA in the presence of varying concentrations of

CCPA.

The amount of bound radioligand was measured to determine the inhibitory constant (Ki)

of CCPA for the A1 receptor.[1]

A2 Receptor Assay:
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Membranes from rat striatum were used.

[3H]NECA was used as the radioligand for A2 receptors.

A similar incubation and measurement process as the A1 assay was followed to determine

the Ki of CCPA for the A2 receptor.[1]

Adenylyl Cyclase Activity Assays:

Objective: To assess the functional activity of CCPA at A1 and A2 receptors by measuring its

effect on adenylyl cyclase.

A1 Receptor Functional Assay (Inhibition):

Membranes from rat fat cells were used as a model for the A1 receptor.

Adenylyl cyclase activity was stimulated.

The ability of CCPA to inhibit this stimulated activity was measured, and the IC50 value

was determined.[1][2]

A2 Receptor Functional Assay (Stimulation):

Membranes from human platelets were used.

The ability of CCPA to stimulate adenylyl cyclase activity was measured, and the EC50

value was determined.[1][2]

Signaling Pathway
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Caption: CCPA agonism of the A1 adenosine receptor leading to inhibition of adenylyl cyclase.
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Part 2: N6-(2-hydroxyethyl)adenosine (HEA)
N6-(2-hydroxyethyl)adenosine (HEA) is a naturally occurring adenosine derivative found in

Cordyceps cicadae. Its mechanism of action is primarily associated with anti-inflammatory and

cytoprotective effects, mediated through the modulation of several key signaling pathways,

including NF-κB, TGF-β/Smad, and the endoplasmic reticulum (ER) stress response.

Quantitative Data on Biological Effects
Effect

Cell
Line/Model

Treatment
Concentrati
on/Dose

Result Reference

Anti-

inflammatory

RAW 264.7

cells
LPS 5-20 µg/mL

Reduced

TNF-α and

IL-1β,

increased IL-

10

[3][4]

Anti-fibrotic
NRK-49F

cells
TGF-β1 5-20 µg/mL

Reduced

collagen I, α-

SMA, and

fibronectin

[3][4]

ER Stress

Protection
HK-2 cells

Diclofenac

(200 µM) or

Meloxicam

(400 µM)

10-20 µM

Attenuated

expression of

ATF-6,

PERK,

IRE1α,

CHOP

[5][6]

Antioxidant

Alloxan-

induced

diabetic rats

20-40 mg/kg

(i.p.)

Increased

SOD, CAT,

GSH;

reduced MDA

[3]

Cytotoxicity

SGC-7901

and AGS

cancer cells

0-300 µM

Induced

ROS,

apoptosis,

and

autophagy

[3]
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Experimental Protocols
Cell Culture and Treatment for Anti-inflammatory and Anti-fibrotic Assays:

Cell Lines: RAW 264.7 (macrophages) and NRK-49F (rat kidney fibroblasts) were used.

Stimulation: RAW 264.7 cells were stimulated with lipopolysaccharide (LPS) to induce an

inflammatory response. NRK-49F cells were treated with transforming growth factor-beta 1

(TGF-β1) to induce fibrosis.

HEA Treatment: Cells were co-treated with varying concentrations of HEA.

Analysis: Gene and protein expression of inflammatory cytokines (TNF-α, IL-1β, IL-10) and

fibrosis markers (collagen I, α-SMA, fibronectin) were measured using ELISA and PCR.[4]

ER Stress Induction and Analysis in HK-2 Cells:

Cell Line: Human proximal tubular cells (HK-2).

Induction of ER Stress: Cells were treated with the nonsteroidal anti-inflammatory drugs

(NSAIDs) diclofenac (200 µM) or meloxicam (400 µM) for 24 hours.

HEA Pre-treatment: Cells were pre-treated with HEA (10-20 µM) for 2 hours before NSAID

exposure.

Analysis: Gene expression of ER stress markers (ATF-6, PERK, IRE1α, CHOP) and protein

levels of GRP78 and CHOP were determined by RT-PCR and Western blotting, respectively.

Reactive oxygen species (ROS) production was also measured.[5]

Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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